Cas no 4649-11-0 (2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-)

2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-, is a versatile nitrile derivative featuring a pyrrolopyridine scaffold, which is of significant interest in pharmaceutical and agrochemical research. Its acrylonitrile moiety enables reactivity in Michael additions and polymerization, while the fused heterocyclic structure enhances binding affinity in biologically active compounds. This compound serves as a valuable intermediate in the synthesis of kinase inhibitors and other therapeutic agents due to its ability to modulate protein interactions. Its well-defined structure and high purity make it suitable for precise synthetic applications. The compound's stability under standard conditions ensures reliable handling and storage for laboratory use.
2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- structure
4649-11-0 structure
Product name:2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-
CAS No:4649-11-0
MF:C10H7N3
MW:169.182681322098
CID:5887442
PubChem ID:65439705

2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- Chemical and Physical Properties

Names and Identifiers

    • EN300-7465605
    • (2e)-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enenitrile
    • 4649-11-0
    • AKOS014776406
    • 2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-
    • (E)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enenitrile
    • Inchi: 1S/C10H7N3/c11-5-1-3-8-7-13-10-9(8)4-2-6-12-10/h1-4,6-7H,(H,12,13)/b3-1+
    • InChI Key: QPHZVOSMQNQIPY-HNQUOIGGSA-N
    • SMILES: N1C=C(/C=C/C#N)C2=CC=CN=C12

Computed Properties

  • Exact Mass: 169.063997236g/mol
  • Monoisotopic Mass: 169.063997236g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.5Ų
  • XLogP3: 1.5

2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7465605-2.5g
(2E)-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enenitrile
4649-11-0 95%
2.5g
$1707.0 2024-05-23
Enamine
EN300-7465605-10.0g
(2E)-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enenitrile
4649-11-0 95%
10.0g
$3746.0 2024-05-23
Enamine
EN300-7465605-1.0g
(2E)-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enenitrile
4649-11-0 95%
1.0g
$871.0 2024-05-23
Enamine
EN300-7465605-5.0g
(2E)-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enenitrile
4649-11-0 95%
5.0g
$2525.0 2024-05-23
Enamine
EN300-7465605-0.25g
(2E)-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enenitrile
4649-11-0 95%
0.25g
$431.0 2024-05-23
Enamine
EN300-7465605-0.05g
(2E)-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enenitrile
4649-11-0 95%
0.05g
$202.0 2024-05-23
Enamine
EN300-7465605-0.5g
(2E)-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enenitrile
4649-11-0 95%
0.5g
$679.0 2024-05-23
Enamine
EN300-7465605-0.1g
(2E)-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enenitrile
4649-11-0 95%
0.1g
$301.0 2024-05-23

Additional information on 2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-

Introduction to 2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl) and Its Significance in Modern Chemical Research

2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl), with the CAS number 4649-11-0, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic organic molecule combines the structural features of acrylonitrile and a pyrrolo[2,3-b]pyridine scaffold, making it a versatile building block for the synthesis of complex pharmacophores. The unique combination of these structural elements imparts distinct chemical and biological properties, rendering it valuable in the development of novel therapeutic agents.

The pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive natural products and drug candidates. Its fused bicyclic structure contributes to favorable pharmacokinetic properties, including improved solubility and metabolic stability. In contrast, the acrylonitrile moiety introduces reactivity that can be exploited for further functionalization, enabling the construction of more intricate molecular architectures. This dual functionality makes 2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl) a compelling candidate for exploring new chemical space in drug discovery.

Recent advancements in synthetic methodologies have enhanced the accessibility of this compound, facilitating its incorporation into diverse research projects. Transition-metal-catalyzed cross-coupling reactions, particularly palladium-mediated couplings, have been instrumental in constructing the pyrrolo[2,3-b]pyridine ring system efficiently. These techniques allow for precise control over regioselectivity, enabling the introduction of various substituents at specific positions within the scaffold. Such modularity has been crucial in tailoring the biological activity of derivatives derived from CAS no 4649-11-0.

The biological relevance of 2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl) has been explored in several cutting-edge research studies. One notable area of investigation is its potential as an inhibitor of protein-protein interactions (PPIs), which are often implicated in various diseases, including cancer and neurodegenerative disorders. The pyrrolo[2,3-b]pyridine moiety has been shown to interact with specific binding pockets on target proteins, modulating their function. Preclinical studies have demonstrated that derivatives of this compound exhibit promising activity in disrupting aberrant signaling pathways associated with these diseases.

In addition to PPI inhibition, this compound has also been investigated for its antimicrobial properties. The structural features of CAS no 4649-11-0 derivatives have been found to disrupt bacterial cell membranes and interfere with essential metabolic processes. Researchers have leveraged computational modeling and high-throughput screening to identify optimized analogs with enhanced efficacy against resistant strains of bacteria. These findings highlight the compound's potential as a lead structure for developing novel antibiotics.

The synthesis and characterization of 2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl) have benefited from advancements in spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These tools provide detailed insights into the compound's structure and dynamics, aiding in the rational design of derivatives with improved pharmacological profiles. Furthermore, X-ray crystallography has been employed to elucidate the binding modes of these compounds with biological targets at an atomic level. Such structural information is invaluable for optimizing drug-like properties.

The integration of machine learning and artificial intelligence into drug discovery has further accelerated the exploration of CAS no 4649-11-0 derivatives. Predictive models have been developed to forecast the biological activity of novel analogs based on their structural features. These models leverage large datasets containing experimental results from high-throughput screens and virtual ligand docking studies. By harnessing these computational tools, researchers can rapidly identify promising candidates for further experimental validation.

The industrial application of 2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl) extends beyond academic research into commercial pharmaceutical development. Several biotechnology companies are actively pursuing programs aimed at identifying drugs based on this scaffold. Collaborative efforts between academia and industry have led to the establishment of shared resources and expertise platforms dedicated to accelerating drug discovery initiatives. These partnerships are fostering innovation by combining experimental expertise with computational capabilities.

Future directions in the study of this compound include exploring its potential as a tool for probing fundamental biological processes. The ability to modulate protein interactions non-covalently makes it an attractive candidate for studying dynamic cellular networks using biochemical assays and imaging techniques. Additionally, investigating its behavior in living systems through techniques such as CRISPR-Cas9 gene editing could provide insights into its therapeutic potential.

In conclusion,CAS no 4649-11-0 represents a structurally intriguing molecule with broad applications in chemical biology and pharmaceutical research. Its unique combination of functional groups offers opportunities for designing innovative therapeutics targeting various diseases. With ongoing advancements in synthetic chemistry and computational biology,2-propenenitrile, 1H-pyrrolo[2,3-b]pyridin derivatives are poised to make significant contributions to future medical breakthroughs.

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